molecular formula C30H26O6 B4798820 [4-[4-[2-(2-Methylphenoxy)acetyl]oxyphenyl]phenyl] 2-(2-methylphenoxy)acetate

[4-[4-[2-(2-Methylphenoxy)acetyl]oxyphenyl]phenyl] 2-(2-methylphenoxy)acetate

Cat. No.: B4798820
M. Wt: 482.5 g/mol
InChI Key: GSBTXAAHSRLLMT-UHFFFAOYSA-N
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Description

[4-[4-[2-(2-Methylphenoxy)acetyl]oxyphenyl]phenyl] 2-(2-methylphenoxy)acetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple aromatic rings and ester functional groups, making it a subject of interest in organic chemistry and material science.

Preparation Methods

The synthesis of [4-[4-[2-(2-Methylphenoxy)acetyl]oxyphenyl]phenyl] 2-(2-methylphenoxy)acetate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2-(2-methylphenoxy)acetic acid, which is then esterified with appropriate phenolic compounds under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[4-[4-[2-(2-Methylphenoxy)acetyl]oxyphenyl]phenyl] 2-(2-methylphenoxy)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Its derivatives may be studied for their potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [4-[4-[2-(2-Methylphenoxy)acetyl]oxyphenyl]phenyl] 2-(2-methylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis, releasing active phenolic compounds that may interact with biological targets. The aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Properties

IUPAC Name

[4-[4-[2-(2-methylphenoxy)acetyl]oxyphenyl]phenyl] 2-(2-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O6/c1-21-7-3-5-9-27(21)33-19-29(31)35-25-15-11-23(12-16-25)24-13-17-26(18-14-24)36-30(32)20-34-28-10-6-4-8-22(28)2/h3-18H,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBTXAAHSRLLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)COC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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